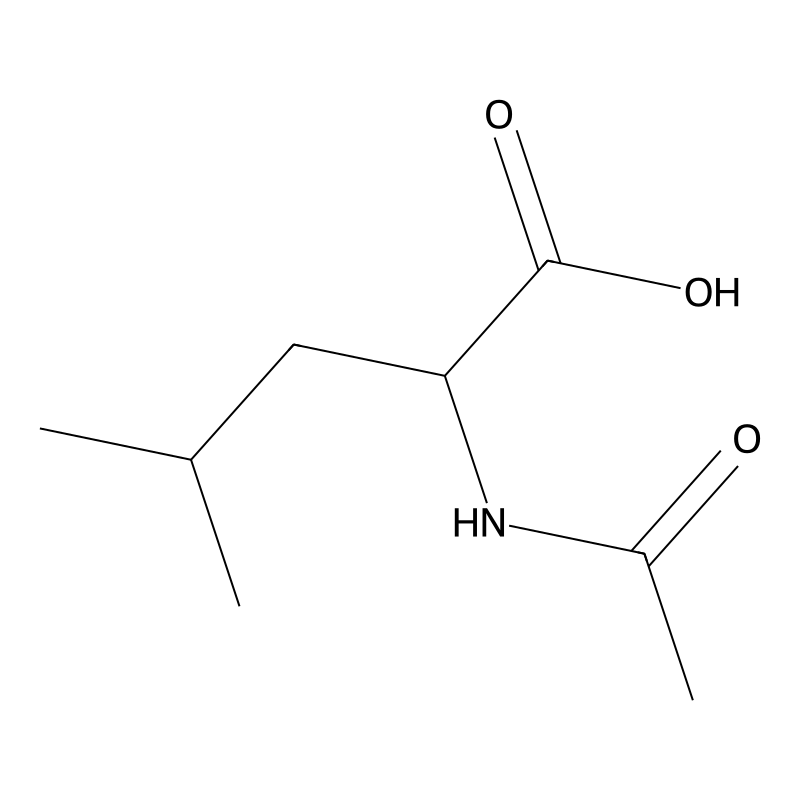Acetylleucine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Acetylleucine, or N-acetyl-L-leucine, is a derivative of the amino acid leucine, characterized by the addition of an acetyl group to its amino structure. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of approximately 173.21 g/mol. This compound exists in two enantiomeric forms: D-leucine and L-leucine, which are mirror images of each other. Acetylleucine is notable for its ability to cross cell membranes more efficiently than its parent compound due to its uncharged state at physiological pH, allowing for passive diffusion into cells .
The exact mechanism of action of acetylleucine in treating vertigo and cerebellar ataxia remains unclear. Some hypotheses suggest it might:
Protein and Peptide Research:
- Stabilization and Folding: Acetylation, the addition of an acetyl group (CH3CO), to the N-terminus (beginning) of a protein or peptide can enhance its stability and folding. This property makes acetylleucine a valuable tool for studying protein and peptide structure and function [].
Cellular Signaling:
- mTOR Regulation: Acetylleucine might influence the mammalian target of rapamycin (mTOR) pathway, a crucial regulator of cell growth, proliferation, and metabolism. Studies suggest it could activate mTOR, potentially impacting muscle protein synthesis []. However, further research is needed to solidify this connection.
Metabolic Studies:
Acetylleucine exhibits significant biological activity, particularly in neurological contexts. It has been approved in France for treating vestibular disorders such as vertigo. The compound's mechanism of action involves modulation of the mechanistic target of rapamycin complex 1 (mTORC1), where it acts as an inhibitor, promoting autophagy—a critical process for cellular maintenance and repair . Additionally, acetylleucine may enhance glucose metabolism and brain activity by being metabolized back into L-leucine within cells .
The synthesis of acetylleucine typically involves the acetylation of leucine using acetic anhydride or acetyl chloride in the presence of a base. The reaction can be summarized as follows:
- Starting Material: Leucine (C₆H₁₃NO₂)
- Reagents: Acetic anhydride or acetyl chloride
- Base: Triethylamine or sodium bicarbonate can be used to neutralize the reaction.
- Reaction Conditions: The reaction is usually conducted under reflux conditions for several hours.
This method leads to the formation of N-acetyl-L-leucine with high yields and purity .
Acetylleucine has various applications in both clinical and research settings:
- Pharmaceutical Use: It is utilized in treating vestibular disorders and is being studied for its potential in neurological conditions.
- Research Tool: Acetylleucine serves as a model compound in studies related to amino acid transport mechanisms and metabolic pathways.
- Nutritional Supplement: Due to its role in protein synthesis and metabolism, it is sometimes included in dietary supplements aimed at enhancing athletic performance and recovery .
Research indicates that acetylleucine interacts differently with cellular transport systems compared to leucine. It does not bind to LAT1 but instead utilizes OAT1, OAT3, and MCT1 for cellular uptake. This unique transport mechanism allows it to bypass limitations associated with leucine's uptake, enhancing its efficacy as a therapeutic agent . Studies have shown that acetylation alters pharmacokinetic properties significantly, making it a valuable compound in drug design aimed at targeting specific transporters.
Acetylleucine shares structural similarities with several other compounds derived from leucine or containing similar modifications. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure/Modification | Unique Features |
|---|---|---|
| L-Leucine | Unmodified amino acid | Essential amino acid; requires active transport |
| D-Leucine | Mirror image of L-leucine | Similar properties; less commonly studied |
| N-Acetyl-D-leucine | Acetylated D-form | Approved for vertigo; different pharmacokinetics |
| N-Acetyl-L-phenylalanine | Acetylated phenylalanine | Different side chain; used in metabolic studies |
| N-Acetyl-L-glutamine | Acetylated glutamine | Involved in neurotransmitter synthesis |
Acetylleucine's unique ability to bypass LAT1 through alternative transporters distinguishes it from these compounds, enhancing its potential therapeutic applications .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Sequence
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
1188-21-2








